molecular formula C12H14ClNO2S B2390550 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone CAS No. 339097-80-2

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone

Cat. No.: B2390550
CAS No.: 339097-80-2
M. Wt: 271.76
InChI Key: LRBNDPILSHJBJK-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is a synthetic organic compound of interest in chemical and pharmacological research. Its structure incorporates both morpholine and aryl sulfanyl motifs, which are functional groups commonly investigated for their potential to modulate biological activity. The specific research applications and molecular targets for this compound are an active area of characterization. Researchers are exploring its potential utility as a tool compound in various assay systems. The mechanism of action is currently undefined and requires empirical determination through targeted studies. This substance is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBNDPILSHJBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone typically involves the reaction of 2-chlorobenzenethiol with morpholine and an appropriate ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antitumor activity.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The exact mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes, potentially disrupting normal cellular processes and leading to cell death in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone with four analogs identified in the literature:

Compound Name Key Structural Features Substituent Positions Functional Groups Biological Activity (Evidence) References
2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone (Target) Ethanone core, sulfanyl bridge, morpholino group 2-Cl on phenyl, morpholino on C1 Ketone, sulfide, morpholine Not reported N/A
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Ethanone core, sulfanyl bridge to isoquinolinyl, 4-Cl-3-F on phenyl 4-Cl-3-F on phenyl Ketone, sulfide, isoquinoline Crystallographic data reported
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole core, acetamide-morpholino side chain, 2-Cl on phenyl 2-Cl on phenyl, morpholino on C2 Amide, thiazole, morpholine Purity: 95% (Safety data; no bioactivity reported)
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholino-1-ethanone Indole core, sulfonyl bridge, 4-Cl-benzyl group, morpholino on ethanone 4-Cl on benzyl Ketone, sulfonyl, indole, morpholine No bioactivity data
D,L-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) Propanol backbone, decanoylamino, morpholino, phenyl group Morpholino on C3, phenyl on C1 Alcohol, amide, morpholine Inhibits glucosyltransferase; chemosensitizes drugs

Key Observations

a. Core Structure Variations
  • Target vs. PDMP: The target’s ethanone backbone contrasts with PDMP’s propanol structure, which includes a hydroxyl group critical for its bioactivity as a glucosyltransferase inhibitor .
  • Target vs.
b. Substituent Effects
  • Chlorophenyl Position : The target’s 2-chlorophenyl group differs from the 4-chloro-3-fluorophenyl in ’s compound, which may alter steric and electronic interactions in biological systems .
  • Sulfanyl vs.

Biological Activity

The compound 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal and agricultural chemistry. This article explores its synthesis, biological properties, and potential applications, drawing from various research findings.

Chemical Structure and Synthesis

The molecular structure of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone features a chlorophenyl group attached to a morpholine ring through a sulfur atom. The synthesis typically involves the reaction of 2-chlorobenzenethiol with morpholine and an appropriate ketone, often facilitated by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution. Optimization techniques like recrystallization are employed to enhance yield and purity.

Antitumor Properties

Research indicates that 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone exhibits significant antitumor activity . Mechanistic studies suggest it interacts with cellular proteins and enzymes, disrupting normal cellular processes and inducing apoptosis in tumor cells. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A-549 (Lung)3.23
MCF-7 (Breast)2.3
HepG-2 (Liver)1.9

These findings highlight its potential as a lead compound for developing new anticancer therapies.

Antifungal Activity

In addition to its antitumor properties, the compound has shown promising antifungal activity against strains of Botrytis cinerea, a significant pathogen in agriculture. In vitro assays revealed effective concentrations (EC50 values) as low as 0.10 mg/L against sensitive strains, while resistant strains exhibited higher EC50 values of approximately 3.32 mg/L.

The biological activity of this compound is attributed to its ability to inhibit specific proteins involved in cell survival and proliferation. By binding to these targets, it modulates critical cellular pathways that lead to cell death in tumor cells and inhibition of fungal growth.

Study on Antitumor Efficacy

A study conducted at the Regional Center for Mycology and Biotechnology evaluated the antitumor effects of several derivatives of 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that compounds derived from this scaffold exhibited IC50 values significantly lower than conventional chemotherapeutics, suggesting enhanced potency and selectivity .

Agricultural Application

Another study focused on the compound's application in agriculture, specifically targeting Botrytis cinerea. The results showed that formulations containing 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone effectively reduced fungal growth in controlled environments, paving the way for its use as a novel fungicide.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Nucleophilic substitution or condensation reactions are common. For example, coupling 2-chlorothiophenol with a morpholine-substituted ketone precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimize solvent choice (polar aprotic solvents like DMF or ethanol enhance reactivity) and temperature (60–80°C for 12–24 hours) to improve yield .
  • Step 3 : Monitor reaction progress via TLC or GC-MS to ensure completion and minimize side products .
    • Key Data :
SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF8065–70>95%
Ethanol6050–5590%

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structure, particularly for confirming the sulfanyl-morpholino spatial arrangement .
  • Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and morpholine signals (δ 3.6–3.8 ppm for N-CH₂ groups) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Variable Control : Standardize purity thresholds (>98% by HPLC) and solvent systems (e.g., DMSO concentration in assays) to reduce variability .
  • Structural Validation : Use X-ray crystallography to confirm absence of polymorphic or tautomeric forms that may alter bioactivity .
  • Dose-Response Studies : Perform IC₅₀ assays under consistent conditions (e.g., pH 7.4, 37°C) to compare potency .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) via the morpholino group’s hydrogen-bonding capability .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in sulfanyl-group reactions .
  • Key Insight : The morpholino group enhances solubility, enabling better ligand-protein docking scores compared to non-polar analogs .

Q. How does the morpholino group influence stability under varying pH conditions?

  • Experimental Design :

  • pH Stability Assay : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC .
  • Kinetic Analysis : Calculate half-life (t₁/₂) at each pH to identify optimal storage conditions.
    • Results :
pHt₁/₂ (hours)Degradation Products
212Sulfoxide derivatives
7.472None
1024Morpholine hydrolysis

Methodological Challenges and Solutions

Q. Why might synthetic yields vary between labs, and how can reproducibility be improved?

  • Root Causes :

  • Impurities in starting materials (e.g., 2-chlorothiophenol oxidation).
  • Inconsistent anhydrous conditions leading to side reactions .
    • Solutions :
  • Purify precursors via column chromatography.
  • Use inert atmospheres (N₂/Ar) during synthesis .

Q. What strategies validate the compound’s mechanism in enzyme inhibition studies?

  • Kinetic Assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the compound to assess competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kₐ) and thermodynamic parameters (ΔH, ΔS) .

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